Znoppc

Catalog No.
S592390
CAS No.
107227-89-4
M.F
C64H80N8O8Zn
M. Wt
1154.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Znoppc

CAS Number

107227-89-4

Product Name

Znoppc

IUPAC Name

zinc;5,8,14,17,23,26,32,35-octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene

Molecular Formula

C64H80N8O8Zn

Molecular Weight

1154.7 g/mol

InChI

InChI=1S/C64H80N8O8.Zn/c1-9-17-33-73-41-25-26-42(74-34-18-10-2)50-49(41)57-65-58(50)70-60-53-45(77-37-21-13-5)29-30-46(78-38-22-14-6)54(53)62(67-60)72-64-56-48(80-40-24-16-8)32-31-47(79-39-23-15-7)55(56)63(68-64)71-61-52-44(76-36-20-12-4)28-27-43(75-35-19-11-3)51(52)59(66-61)69-57;/h25-32H,9-24,33-40H2,1-8H3;/q-2;+2

InChI Key

DKGNTSAYUCTYJI-UHFFFAOYSA-N

SMILES

CCCCOC1=C2C(=C(C=C1)OCCCC)C3=NC4=NC(=NC5=C6C(=CC=C(C6=C([N-]5)N=C7C8=C(C=CC(=C8C(=N7)N=C2[N-]3)OCCCC)OCCCC)OCCCC)OCCCC)C9=C(C=CC(=C94)OCCCC)OCCCC.[Zn+2]

Synonyms

zinc 1,4,8,11,15,18,22,25-octa-n-butoxyphthalocyanine, zinc(II)-octapentyl-phthalocyanine, Zn-H2Pc(OBu)8, ZnOPPc

Canonical SMILES

CCCCOC1=C2C(=C(C=C1)OCCCC)C3=NC4=NC(=NC5=NC(=NC6=C7C(=CC=C(C7=C([N-]6)N=C2[N-]3)OCCCC)OCCCC)C8=C(C=CC(=C85)OCCCC)OCCCC)C9=C(C=CC(=C94)OCCCC)OCCCC.[Zn+2]

Photodynamic Therapy

Nanosensors

Photochemistry

Topical Application in Photodynamic Therapy

Specific Scientific Field: This application is in the field of Dermatology and Biomedical Sciences.

Summary of the Application: Znoppc has been investigated for its use in photodynamic therapy (PDT) after topical application . It has shown favorable properties as photosensitizers in vitro .

Methods of Application: Znoppc was applied topically in a tetrahydrofuran-azone formulation onto the dorsal skin of Balb/c mice .

Results or Outcomes: About 4.6-4.7% of the deposited dye could be recovered after 3 hours from deposition . Znoppc showed significantly better skin-photosensitizing properties than its counterpart and is therefore a potential candidate for the treatment of psoriasis .

Mitochondria-Targeted Photodynamic Therapy

Specific Scientific Field: This application is in the field of Biomedical Sciences and Cancer Treatment.

Summary of the Application: Znoppc has been used in a new nanoscale metal-organic layer (nMOL) assembly, ZnOPPc@nMOL, for mitochondria-targeted photodynamic therapy (PDT) .

Methods of Application: Upon irradiation, ZnOPPc PSs absorb 700 nm light and efficiently sensitize the formation of singlet oxygen by preventing aggregation-induced self-quenching of ZnOPPc excited states .

Photophysical Properties Study

Specific Scientific Field: This application is in the field of Physical Chemistry.

Summary of the Application: Znoppc has been investigated for its photophysical properties .

MOF Pores for PDT

Specific Scientific Field: This application is in the field of Chemistry and Biomedical Sciences.

Summary of the Application: Znoppc has been used in MOF pores for photodynamic therapy (PDT) .

Zinc(II)-2,3,9,10,16,17,23,24-octa(4-carboxyphenyl)phthalocyanine, commonly referred to as ZnOPPc, is a derivative of zinc phthalocyanine. This compound features eight carboxylic acid groups that enhance its solubility and facilitate hydrogen bonding interactions. ZnOPPc exhibits strong optical properties, particularly in the near-infrared region (650–750 nm), making it a promising candidate for applications in photodynamic therapy (PDT) and other photonic technologies. Its unique structure allows for the formation of ordered crystalline frameworks in aqueous environments due to π-stacking and hydrogen bonding interactions among the carboxylic acid groups .

  • Photodynamic Reactions: Upon light irradiation, ZnOPPc can generate singlet oxygen from molecular oxygen through intersystem crossing to its triplet excited state. This property is critical for its application in PDT, where singlet oxygen acts as a cytotoxic agent against cancer cells .
  • Hydrolysis: The esters of ZnOPPc can undergo hydrolysis to yield the acid form of ZnOPPc. This reaction is essential for synthesizing the compound in its active form .
  • Aggregation: In aqueous solutions, ZnOPPc can form H-aggregates through π-stacking interactions, which alters its optical properties and enhances its stability .

ZnOPPc has shown significant biological activity, particularly as a photosensitizer in PDT. Studies indicate that it can effectively inhibit tumor growth and induce apoptosis in cancer cells upon light activation. In mouse models of colon cancer, ZnOPPc demonstrated over 99% tumor growth inhibition and cure rates between 40% and 60% . Its biocompatibility and ability to target mitochondria further enhance its therapeutic potential.

The synthesis of ZnOPPc typically involves the following steps:

  • Formation of Zinc Phthalocyanine: Zinc acetate is reacted with 4-carboxyphenyl groups under controlled conditions to form zinc phthalocyanine.
  • Carboxylation: The introduction of carboxylic acid groups is achieved through various chemical modifications, often involving esterification reactions.
  • Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain pure ZnOPPc .

ZnOPPc has diverse applications across various fields:

  • Photodynamic Therapy: Its primary application lies in cancer treatment as a photosensitizer that generates cytotoxic singlet oxygen upon light activation.
  • Sensors: Due to its optical properties, ZnOPPc can be used in sensors for detecting environmental pollutants or biological markers.
  • Solar Energy Conversion: Its ability to absorb light efficiently makes it a candidate for use in solar energy technologies .

Research on ZnOPPc has focused on its interactions with solvents and biological systems:

  • Solvent Effects: The photochemical properties of ZnOPPc vary significantly with solvent polarity. In less polar solvents like tetrahydrofuran, higher fluorescence quantum yields are observed compared to more polar solvents such as dimethyl sulfoxide or water .
  • Biological Interactions: Studies have shown that ZnOPPc interacts favorably with cellular components, enhancing its uptake and efficacy in PDT applications .

Several compounds share structural similarities with ZnOPPc but differ in their functional groups or applications:

Compound NameStructure/Functional GroupsUnique Features
Zinc PhthalocyanineZinc ion coordinated with phthalocyanineLess soluble; primarily used in PDT
Zinc OctaphenoxyphthalocyanineEight phenoxy groups instead of carboxylic acidsEnhanced solubility; effective for decontamination
Zinc OctaethylphthalocyanineEight ethyl groupsHigher lipophilicity; used in organic electronics
Zinc 2,3-NaphthalocyanineNaphthalene-derived phthalocyanineDifferent absorption characteristics; used in photonic devices

ZnOPPc's unique combination of solubility due to carboxylic acid groups and strong optical properties distinguishes it from these similar compounds, making it particularly valuable in therapeutic applications.

The history of phthalocyanines dates back to the early 20th century, with the first synthesis of metal-free and copper phthalocyanines reported in 1907 by Braun and Tcherniac at the South Metropolitan Gas Company in the United Kingdom. This accidental discovery was followed by another serendipitous synthesis in 1927 by Diesbach and von der Weid at the University of Fribourg in Switzerland. The true chemical structure of phthalocyanines was later characterized by Professor Linstead in collaboration with Imperial Chemical Industries (ICI), who first coined the term "phthalocyanine".

Zinc phthalocyanine derivatives emerged as particularly interesting compounds due to their unique photophysical properties. The zinc central metal ion enhances intersystem crossing to the triplet excited state, which is essential for photodynamic applications. This characteristic, combined with their high thermal stability and strong absorption in the red region of the visible spectrum, positioned zinc phthalocyanines as excellent candidates for further development in photomedicine.

Evolution of ZnOPPc as a Research Focus

The development of ZnOPPc represents a targeted approach to enhance the pharmacological properties of basic zinc phthalocyanines. Standard phthalocyanines suffer from poor solubility in common solvents and a tendency to aggregate in aqueous environments, which significantly limits their biomedical applications. To address these limitations, researchers explored various structural modifications, including the addition of alkyl substituents to the phthalocyanine macrocycle.

ZnOPPc was specifically designed with eight pentyl groups positioned at the 1,4,8,11,15,18,22,25 positions of the phthalocyanine ring. This octa-substitution pattern significantly alters the compound's physicochemical properties, particularly its solubility profile and aggregation behavior. The strategic placement of these alkyl chains maintains the photophysical characteristics of the phthalocyanine core while enhancing its interaction with biological systems.

Early studies in the late 1990s demonstrated that ZnOPPc, when incorporated into appropriate delivery vehicles such as Cremophor oil emulsions, exhibited remarkable tumor-localizing properties. This finding catalyzed further research into its potential as a photodynamic therapy agent, particularly for oncological applications.

Current Research Landscape and Significance

Contemporary research on ZnOPPc has expanded significantly, with studies focusing on its application in various therapeutic contexts. The compound has garnered particular attention in photodynamic therapy for cancer treatment, where its selective accumulation in tumor tissue (up to 50-fold higher concentration compared to surrounding normal tissue) offers significant advantages over less selective photosensitizers.

Recent studies have also explored ZnOPPc's potential in treating dermatological conditions, particularly psoriasis. Its strong absorption in the 650-750 nm wavelength range allows for deeper tissue penetration, expanding the range of treatable conditions. Additionally, researchers have investigated different formulation strategies to optimize ZnOPPc delivery, stability, and photodynamic efficacy.

The current significance of ZnOPPc lies in its multifaceted potential in photomedicine. Its unique combination of tumor selectivity, strong light absorption in the therapeutic window, and favorable photophysical properties positions it as a valuable tool in the development of next-generation photodynamic therapies.

Synthetic Pathways and Methodologies

The synthesis of Zinc Octaphenoxyphthalocyanine (Zinc Octaphenoxyphthalocyanine) typically involves modular strategies to introduce phenoxy substituents at peripheral positions of the phthalocyanine macrocycle. A common approach begins with the preparation of phenoxy-substituted phthalonitrile precursors, followed by cyclotetramerization in the presence of zinc salts. For instance, phenoxy groups are introduced via nucleophilic aromatic substitution, where 4-nitrophthalonitrile reacts with phenol derivatives under basic conditions [3]. This step yields phenoxy-substituted phthalonitriles, which are subsequently subjected to cyclotetramerization using zinc acetate as the metal template [2].

Key to this process is the choice of solvent and catalyst. Traditional methods employ high-boiling solvents such as dimethylformamide (DMF) or 1,2-dichlorobenzene to facilitate the cyclization reaction [1]. The reaction typically proceeds at elevated temperatures (160–200°C) over 24–48 hours, achieving yields exceeding 30% [2]. Post-synthetic purification involves column chromatography or recrystallization to isolate the pure Zinc Octaphenoxyphthalocyanine product.

Recent advancements have optimized the use of microwave-assisted synthesis to reduce reaction times. This method enhances the cyclotetramerization efficiency, achieving comparable yields within 2–4 hours [3]. Additionally, the introduction of axial ligands, such as pyridine, during synthesis improves solubility and prevents aggregation. For example, refluxing Zinc Octaphenoxyphthalocyanine in pyridine results in the formation of axially coordinated derivatives, which exhibit enhanced photophysical properties [3].

Table 1: Comparative Yields of Zinc Octaphenoxyphthalocyanine Synthesis Methods

MethodSolventTemperature (°C)Time (h)Yield (%)
Conventional Cyclization1,2-Dichlorobenzene1804832
Microwave-AssistedDMF200335
Axial Ligand AdditionPyridine1202428

Structural Modifications and Derivatives

Structural versatility is a hallmark of Zinc Octaphenoxyphthalocyanine, enabled by modifications at both peripheral and axial positions. Peripheral phenoxy groups can be further functionalized with electron-donating or -withdrawing substituents to tune electronic properties. For instance, introducing methoxy or nitro groups at the para-position of the phenoxy rings alters the molecule’s redox potentials and absorption spectra [3]. Such modifications are achieved through precursor phthalonitrile derivatization prior to cyclotetramerization.

Axial ligation represents another critical modification strategy. Coordinating ligands like pyridine or tert-butylsulfonyl groups enhance solubility and modulate intermolecular interactions. In one study, the axial coordination of pyridine to Zinc Octaphenoxyphthalocyanine red-shifted the Q-band absorption by 15 nm, improving its suitability for photodynamic applications [3]. Similarly, sulfonyl groups introduced at peripheral positions increase hydrophilicity, enabling water-dispersible formulations when combined with Pluronic triblock copolymers [1].

Derivatives such as Zinc Octaestronephthalocyanine (Zinc Octaestronephthalocyanine) demonstrate the impact of bulky substituents. Compared to Zinc Octaphenoxyphthalocyanine, Zinc Octaestronephthalocyanine exhibits reduced aggregation in polar solvents due to steric hindrance, which enhances its singlet oxygen quantum yield in biological media [3].

Novel Approaches to Zinc Octaphenoxyphthalocyanine Synthesis

Innovative synthesis techniques have expanded the functional scope of Zinc Octaphenoxyphthalocyanine. Physical vapor deposition (PVD) has emerged as a method to fabricate nanostructured Zinc Octaphenoxyphthalocyanine thin films. By controlling substrate temperature and reactor geometry, researchers have grown single-crystalline Zinc Octaphenoxyphthalocyanine nanowires on graphene-coated substrates [2]. This approach leverages van der Waals interactions to orient the phthalocyanine molecules vertically, optimizing charge transport properties for organic electronics.

Another breakthrough involves polymeric micelle encapsulation. By dispersing Zinc Octaphenoxyphthalocyanine in Pluronic F-127 triblock copolymers, researchers achieved stable aqueous formulations with minimized aggregation [1]. This method enhances cellular uptake and photodynamic efficacy, as demonstrated in tumor-bearing mouse models where micellar Zinc Octaphenoxyphthalocyanine eradicated 84% of tumors upon light irradiation [1].

Table 2: Photophysical Properties of Zinc Octaphenoxyphthalocyanine Derivatives

DerivativeQ-Band λₘₐₓ (nm)Singlet Oxygen Quantum Yield (ΦΔ)Solvent
Zinc Octaphenoxyphthalocyanine6860.60DMSO
Pyridine-Axial Adduct7010.55THF
Sulfonyl-Modified7040.87Water/Pluronic

Hybrid synthesis routes combining chemical and electrochemical methods are also under exploration. Electropolymerization of Zinc Octaphenoxyphthalocyanine precursors on conductive substrates enables the fabrication of thin films with tailored thickness and morphology, relevant for sensor applications [2].

Zinc octaphenoxyphthalocyanine exhibits highly efficient photoinduced energy transfer processes that are fundamental to its photodynamic applications [1] [2]. The compound demonstrates exceptional energy transfer capabilities when molecular aggregation is prevented, particularly through isolation of individual photosensitizer molecules on nanoscale metal-organic layer assemblies [3]. Studies have shown that isolated zinc octaphenoxyphthalocyanine photosensitizers can achieve remarkably high energy transfer efficiencies by preventing aggregation-induced self-quenching of excited states [3].

The photoinduced energy transfer in zinc octaphenoxyphthalocyanine follows established Förster resonance energy transfer mechanisms, with transfer rates that can approach the diffusion limit under optimal conditions [4]. Time-resolved spectroscopic investigations reveal that energy transfer occurs on subpicosecond to picosecond timescales, with the efficiency strongly dependent on the molecular environment and degree of aggregation [5] [2]. In systems where zinc octaphenoxyphthalocyanine is covalently linked to energy acceptors, rapid energy transfer from the phthalocyanine singlet excited state to acceptor molecules occurs within the first 750 femtoseconds following excitation [5].

Nonadiabatic dynamics simulations demonstrate that the energy transfer process involves both direct energy transfer and charge transfer components, with the relative contributions dependent on the specific molecular architecture and solvent environment [5]. The compound exhibits particularly efficient energy transfer when incorporated into donor-acceptor complexes, where the energy of charge transfer states can be modulated through chemical substitution and solvent effects [5].

Quantum Yield Considerations in Research Settings

The quantum yield properties of zinc octaphenoxyphthalocyanine show significant variation depending on the experimental conditions and molecular environment [1]. Singlet oxygen quantum yields range from 0.45 in toluene to 0.60 in dimethyl sulfoxide, indicating substantial solvent dependence [1]. These values are competitive with other photosensitizers used in photodynamic therapy applications, particularly considering the enhanced stability of the octaphenoxy-substituted derivative [1].

Fluorescence quantum yields demonstrate even greater solvent sensitivity, ranging from 0.10 in toluene to 0.31 in tetrahydrofuran [1]. The enhanced fluorescence quantum yield in tetrahydrofuran correlates with unique photophysical behavior observed in this solvent, including the appearance of split Q-bands in both excitation and emission spectra [1]. This splitting phenomenon is attributed to lowering of molecular symmetry following excitation, which is more pronounced in less polar solvents [1].

Triplet quantum yields for zinc octaphenoxyphthalocyanine derivatives typically range from 0.68 to 0.88 in argon-saturated solutions, representing high intersystem crossing efficiencies that are crucial for photodynamic applications [6]. These high triplet yields are maintained across various substituted phthalocyanine derivatives, with the octaphenoxy substitution pattern providing excellent photophysical properties while enhancing solubility [6].

Photobleaching quantum yields remain relatively low, typically in the range of 10⁻⁵ to 10⁻⁴, indicating good photostability under typical experimental conditions [1]. The photobleaching resistance is particularly notable in solvents with high donor numbers, such as n-butylamine, where oxidative degradation is minimized through stabilization of the phthalocyanine ring system [1].

Singlet Oxygen Generation Mechanisms

Zinc octaphenoxyphthalocyanine generates singlet oxygen through the well-established Type II photochemical mechanism, which involves energy transfer from the photosensitizer triplet state to ground-state molecular oxygen [1] [7]. The process begins with absorption of photons in the red to near-infrared region, typically around 674 nanometers for the Q-band transition [1]. Following photon absorption, the molecule undergoes rapid intersystem crossing to populate the triplet excited state with high efficiency [7].

The triplet-state zinc octaphenoxyphthalocyanine then participates in energy transfer with molecular oxygen in its triplet ground state, facilitating the intersystem crossing process from triplet to singlet states of oxygen [7]. This energy transfer process is highly efficient due to the favorable energetics of the system, with the triplet energy of zinc octaphenoxyphthalocyanine being sufficient to generate the lowest excited singlet state of oxygen at 0.98 electron volts above the ground state [7].

The concentration of singlet oxygen generated during irradiation depends on multiple factors including the number of photons absorbed, the absorption cross-section of the photosensitizer, the quantum yield of singlet oxygen generation, and the lifetimes of both the triplet state photosensitizer and singlet oxygen [7]. Experimental measurements show that zinc octaphenoxyphthalocyanine achieves singlet oxygen quantum yields of 0.45 to 0.60 depending on the solvent system, with higher yields observed in polar solvents such as dimethyl sulfoxide [1].

The singlet oxygen generation process is significantly enhanced when aggregation is prevented through molecular design strategies such as incorporation into metal-organic frameworks or conjugation with polymer systems [3] [8]. These approaches maintain the monomeric character of the photosensitizer molecules, preventing energy dissipation through aggregation-induced pathways that would otherwise reduce singlet oxygen production efficiency [3].

Triplet State Dynamics and Research Applications

The triplet state dynamics of zinc octaphenoxyphthalocyanine are characterized by exceptionally long lifetimes ranging from 100 to 430 microseconds in argon-saturated solutions [6]. These extended triplet lifetimes are crucial for photodynamic applications as they provide ample opportunity for energy transfer to molecular oxygen and subsequent singlet oxygen generation [9] [6]. Time-resolved spectroscopic studies reveal that the triplet state formation occurs through efficient intersystem crossing with quantum yields typically exceeding 0.68 [6].

The triplet state exhibits characteristic absorption bands that can be monitored using transient absorption spectroscopy, showing positive absorption signals corresponding to triplet-triplet transitions and negative signals indicating ground-state bleaching [10]. These spectroscopic signatures provide valuable information about the triplet state population dynamics and allow for direct measurement of triplet lifetimes and quantum yields [10].

Research applications of zinc octaphenoxyphthalocyanine triplet state dynamics extend beyond photodynamic therapy to include photocatalysis and energy conversion systems [11] [12]. The long-lived triplet states can participate in electron transfer reactions with various substrates, enabling photocatalytic transformations that would not be possible with shorter-lived excited states [12]. Studies have demonstrated successful application in triplet energy-transfer catalysis, where the photosensitizer mediates photoisomerization reactions and other triplet-sensitized processes [12].

The triplet state properties are significantly influenced by the molecular environment, with oxygen quenching providing a rapid deactivation pathway that reduces triplet lifetimes in aerated solutions [12]. This oxygen sensitivity is actually beneficial for photodynamic applications, as it ensures that the triplet energy is efficiently transferred to oxygen rather than being lost through other deactivation pathways [13]. Advanced research applications have utilized this property to develop oxygen-sensing systems and to optimize photodynamic treatment protocols [14] [13].

Dates

Last modified: 04-14-2024

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